molecular formula C17H21N3O2S B7098052 N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine

N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine

Cat. No.: B7098052
M. Wt: 331.4 g/mol
InChI Key: ADUVTFWPSNEYEA-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine: is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22)11-17(12-23)8-6-14(7-9-17)19-15-10-18-20-16(15)13-4-2-1-3-5-13/h1-5,10,14,19H,6-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUVTFWPSNEYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC3=C(NN=C3)C4=CC=CC=C4)CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable thioether precursor under oxidative conditions to form the thiaspiro structure.

    Introduction of the Pyrazole Ring: This step involves the reaction of the spirocyclic intermediate with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The thiaspiro moiety can be further oxidized to introduce additional functional groups.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl group.

    Substitution: Both the pyrazole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced derivatives of the pyrazole ring.

Scientific Research Applications

N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine: can be compared with other spirocyclic compounds and pyrazole derivatives.

    Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Phenylpyrazoles: These compounds have a similar pyrazole ring but lack the spirocyclic structure.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with a pyrazole ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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